Cas no 13376-78-8 ([(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid)
acetic acid structure](https://it.kuujia.com/scimg/cas/13376-78-8x500.png)
13376-78-8 structure
Nome del prodotto:[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid
[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, a-[(dimethoxyphosphinothioyl)thio]-
- Phenthoate solution
- Phenthoate acid
- (dimethyl s-(phenylethoxycarbonylmethyl)phosphorothiolothionate)
- (o,o-dimethyl-s-(alpha-(carboethoxy)benzyl)phosphorodithioate
- (o,o-dimethyldithiophoshorylphenyl)-acetic aci ethyl ester
- (o,o-dimethyldithiophosphorylphenyl)-acetic aci ethyl ester
- TH 3461
- Dithiophosphoric acid O,O-dimethyl-S-[carboxy(phenyl)methyl] ester
- acetic acid, mercaptophenyl-, ethyl ester, s-ester with o,o-dimethyl phosphorod
- (dimethyl s-(phenylethoxycarbonylmethyl)phosphorothiolothionate) (o,o-dimethyl-s-(alpha-(carboethoxy)benzyl)phosphorodithioate
- 13376-78-8
- UNII-55H874A3M9
- SCHEMBL8005679
- PHOSPHORODITHIOIC ACID, O,O-DIMETHYL ESTER, S-ESTER WITH MERCAPTOPHENYLACETIC ACID
- Q27894676
- .alpha.-[(Dimethoxyphosphinothioyl)thio]phenylacetic acid
- Benzeneacetic acid, alpha-[(dimethoxyphosphinothioyl)thio]-
- Benzeneaceticacid,alpha-[(dimethoxyphosphinothioyl)thio]-
- Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-
- alpha-((Dimethoxyphosphinothioyl)thio)phenylacetic acid
- 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid
- 2-((Dimethoxyphosphorothioyl)thio)-2-phenylacetic acid
- DTXSID5058305
- .ALPHA.-((DIMETHOXYPHOSPHINOTHIOYL)THIO)BENZENEACETIC ACID
- 55H874A3M9
- CS-0444746
- TH-3461
- WYDIDFDHSKJUKT-UHFFFAOYSA-N
- Alpha-[(dimethoxyphosphinothioyl)thio]-benzeneacetic acid
- DB-264315
- [(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid
-
- Inchi: 1S/C12H17O4PS2/c1-15-17(14,18-2)19-10-12(13)16-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
- Chiave InChI: WYDIDFDHSKJUKT-UHFFFAOYSA-N
- Sorrisi: COP(=S)(OC)SC(C1=CC=CC=C1)C(=O)O
Proprietà calcolate
- Massa esatta: 320.03100
- Massa monoisotopica: 291.99928824g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 6
- Complessità: 297
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 113Ų
Proprietà sperimentali
- Densità: 1.396±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 17-18°C
- Indice di rifrazione: 1.555
- Solubilità: Quasi insolubile (0,082 g/l) (25°C),
- PSA: 111.96000
- LogP: 4.19190
- Sensibilità: Sensibile alla luce
[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A6728812-1ML |
Phenthoate solution , analyticalstandard |
13376-78-8 | 10ug/mlinacetone | 1ml |
RMB 143.20 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P114537-2ml |
[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid |
13376-78-8 | analytical standard,0.105mg/ml in methanol | 2ml |
¥185.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P114538-1ml |
[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid |
13376-78-8 | analytical standard,10ug/ml in acetone | 1ml |
¥185.90 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515413-1g |
2-((Dimethoxyphosphorothioyl)thio)-2-phenylacetic acid |
13376-78-8 | 98% | 1g |
¥202.00 | 2024-08-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018754-1ml |
[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid |
13376-78-8 | :) | 1ml |
¥152 | 2024-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P73650-1ml |
2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid |
13376-78-8 | 1ml |
¥148.0 | 2021-09-08 | ||
Cooke Chemical | A6728712-2ML |
Phenthoate solution , analyticalstandard |
13376-78-8 | 0.105mg/mlinmethanol | 2ml |
RMB 143.20 | 2025-02-20 |
[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid Letteratura correlata
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
13376-78-8 ([(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid) Prodotti correlati
- 2597-03-7(Phenthoate (>90%))
- 88770-22-3(Methyl 5-nitrothiophene-3-carboxylate)
- 1638768-52-1(7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde)
- 1807359-71-2(4-(2-Chloropropanoyl)-3-methylcinnamic acid)
- 937609-49-9(3-[(3,4-Difluorophenyl)methyl]azetidine)
- 2171884-16-3(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-5-methylbenzoic acid)
- 745059-98-7(BENZOIC ACID, 4-(2-NITROETHYL)-, METHYL ESTER)
- 2227815-27-0((2R)-4-(1-ethyl-1H-imidazol-5-yl)butan-2-amine)
- 1353971-69-3(1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone)
- 1361656-92-9(2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
